molecular formula C5H7ClF2N2 B2964184 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride CAS No. 2225136-14-9

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No. B2964184
CAS RN: 2225136-14-9
M. Wt: 168.57
InChI Key: BOGMTOHWIVLVJE-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with a molecular weight of 168.57 . It is a solid substance that is stored at temperatures below -10°C .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride . Its InChI code is 1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a solid substance . It is stored at temperatures below -10°C . The compound has a molecular weight of 168.57 .

Scientific Research Applications

Structural and Vibrational Properties of Cyanopyridine Derivatives

A study by Márquez et al. (2015) on cyanopyridine derivatives, including compounds structurally related to "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride," revealed their potential antimicrobial and anticancer applications. The research utilized Density Functional Theory (DFT) calculations to understand the compounds' structural and vibrational properties in different phases, highlighting the significance of these compounds in medicinal chemistry and drug design Márquez, Márquez, Cataldo, & Brandán, 2015.

Heterocyclic Polyfluoro-compounds Synthesis

Research by Banks et al. (1974) on the synthesis of polyfluorinated heterocyclic compounds, including "3,4,5,6-Tetrafluoropyridine-2-carbonitrile," a closely related compound, provides insights into methods for generating compounds with varied substituents. These methods are crucial for developing materials with specific chemical properties, including those relevant for pharmaceutical applications Banks, Haszeldine, Legge, & Rickett, 1974.

Covalent Organic Frameworks (COFs) Development

Zhang et al. (2018) described the creation of crystalline 2D covalent organic frameworks using irreversible reactions, including compounds with fluoropyridinecarbonitrile units similar to "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride." These frameworks show high chemical stability and potential for postsynthetic modifications, making them suitable for various applications, including catalysis and material science Zhang, Wei, Mao, Pei, Alshmimri, Reimer, & Yaghi, 2018.

Synthesis and Analysis of Pyridine Derivatives

Studies on the synthesis and structural analysis of pyridine derivatives, such as those conducted by Tranfić et al. (2011), provide a foundation for understanding the chemical behavior and potential applications of "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride" in developing novel pharmacological agents. The research focuses on synthesizing and analyzing compounds for their structural differences and spectral properties, contributing to the field of drug discovery and development Tranfić, Halambek, Cetina, & Jukić, 2011.

Novel Inhibitors Synthesis

Research by Matsumoto et al. (2011) on the development of potent inhibitors for xanthine oxidoreductase (XOR) highlights the relevance of pyridinecarbonitrile derivatives in medicinal chemistry. Compounds like "4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile" demonstrate the utility of fluoropyridinecarbonitrile derivatives in creating effective and long-lasting therapeutic agents for conditions such as hyperuricemia Matsumoto, Okamoto, Ashizawa, & Nishino, 2011.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGMTOHWIVLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225136-14-9
Record name 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
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